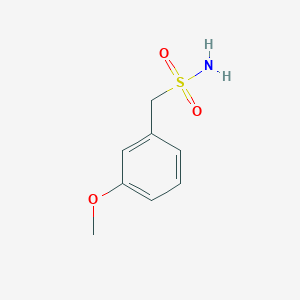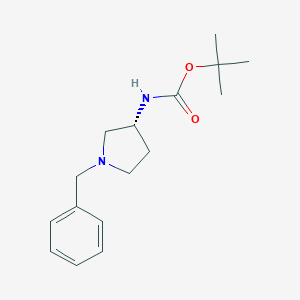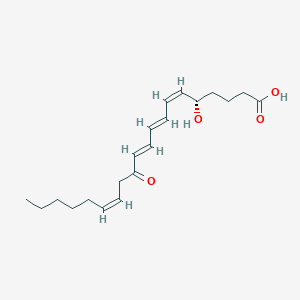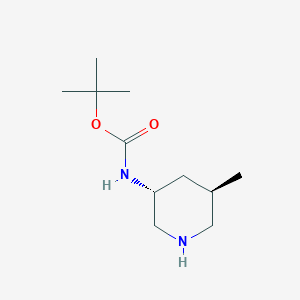
o-Xylene
Descripción general
Descripción
O-Xylene (also known as orththis compound, oxylene, and oxydimethylbenzene) is an aromatic hydrocarbon consisting of a benzene ring with two methyl groups attached to the ortho positions. It is a colorless, flammable liquid with a sweet odor and is primarily used as a precursor in the production of phthalic anhydride. It is also used as a solvent for nitrocellulose, resins, and oils, and is a component of automotive gasoline. In addition to its commercial uses, this compound has also been studied for its scientific applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Catalytic Processes and Chemical Synthesis
o-Xylene has been extensively studied in the field of catalysis and chemical synthesis. Notably, its application in the development of para-selective ZSM-5 catalysts for xylene synthesis demonstrates the importance of interdisciplinary research in industrial processes (Chen, 2001). Additionally, its use in eco-friendly and efficient liquid-phase nitration processes, utilizing beta zeolite catalysts, offers an environmentally sustainable approach for nitro aromatic compound synthesis (Kantam et al., 2005).
Environmental and Health Research
This compound's environmental and health impacts have been a subject of research. Studies focusing on its biodegradation highlight its role in environmental pollution and the development of degradation pathways. The isolation and characterization of this compound oxygenase genes from Rhodococcus opacus, which can utilize this compound as a carbon source, underline the significance of microbial pathways in mitigating environmental pollution (Maruyama et al., 2005).
Material Science and Engineering
In material science, this compound has been utilized as an additive in the preparation of polyethersulfone hollow fiber membranes. This application enhances the hydrophobicity of membranes, which is crucial in processes like CO2 absorption (Ghasem et al., 2012). Furthermore, high-pressure transformations of orththis compound have been probed, providing insights into the behavior of this compound under extreme conditions, which is relevant in materials science and high-pressure chemistry (Bai et al., 2018).
Industrial Applications and Processes
This compound serves as a basic substance in the organic chemical industry, particularly in the manufacture of various chemicals and polymers. Its role in the production of phthalic anhydride, a key precursor for numerous industrial products, is a notable example (Franck & Stadelhofer, 1988). Moreover, its catalytic air oxidation over commercial catalysts demonstrates its significance in industrial chemical processes (Skrzypek et al., 1985).
Safety and Hazards
Exposure to o-Xylene can cause irritation to the eyes, skin, nose, and throat. It can also cause headaches, dizziness, confusion, loss of muscle coordination, and in high doses, death . If ingested, it can cause nausea, vomiting, cramps, headache, and coma . It can be fatal and can cause kidney and liver damage .
Direcciones Futuras
The global demand for o-Xylene stands at a high level . The world OX market will be driven mainly by the Asia Pacific region, while Europe and North America won’t show such a noticeable growth . Paints and adhesive, construction, and automobile industries are the main drivers of the global this compound industry .
Mecanismo De Acción
Target of Action
o-Xylene, an aromatic hydrocarbon with the formula C6H4(CH3)2 , primarily targets the eyes, skin, respiratory system, central nervous system, gastrointestinal tract, blood, liver, and kidneys . It is a constitutional isomer of m-xylene and p-xylene .
Mode of Action
This compound interacts with its targets primarily through inhalation, skin absorption, ingestion, and skin or eye contact . It can cause irritation to the eyes, skin, nose, and throat, and can lead to symptoms such as dizziness, excitement, drowsiness, incoordination, and staggering gait .
Biochemical Pathways
The degradation of this compound has been demonstrated under denitrifying and sulfate-reducing conditions . It is initially oxidized to o-tolualdehyde, which in turn is oxidized to the relatively stable o-toluic acid . A mechanism involving the self-condensation of o-tolualdehyde has been proposed to account for the observed product distributions .
Pharmacokinetics
The volatility and lipophilicity of organic solvents like this compound constitute a characteristic pharmacokinetic feature . They enter a living body by inhalation, preferentially distribute in the adipose tissue, and are eliminated by both expiration and metabolic degradation . The most important factor controlling pulmonary absorption or excretion is the partition coefficient between air and blood .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve irritation and potential damage to the target organs. For instance, it can cause corneal vacuolization, anorexia, nausea, vomiting, abdominal pain, and dermatitis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the dispersion distances of this compound toxic and flammable vapor clouds were estimated according to the Immediately Dangerous to Life or Health (IDLH) and lower explosive limit (LEL) criteria . The levels of thermal radiation due to the burning of this compound were also estimated . The results showed that creating a protective zone around the this compound tanks with a radius of 54 m is necessary to reduce hazards .
Análisis Bioquímico
Biochemical Properties
o-Xylene interacts with various enzymes and proteins in biochemical reactions. For instance, in Rhodococcus opacus R7, a bacterium known for its ability to degrade many contaminants, the akb genes are activated in the presence of this compound, coding for an this compound dioxygenase . This enzyme plays a crucial role in the degradation of this compound .
Cellular Effects
The effects of this compound on cells are complex and multifaceted. In bacteria like Rhodococcus opacus R7, this compound can induce the transcription of specific genes, leading to the production of enzymes that can metabolize this compound . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For example, in Rhodococcus opacus R7, this compound activates the transcription of the akbA1A2 genes, leading to the production of an this compound dioxygenase . This enzyme then catalyzes the oxidation of this compound, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, in Rhodococcus opacus R7, the transcription of the akbA1A2 genes is specifically activated for this compound degradation . Over time, this can lead to the accumulation of metabolic intermediates, potentially influencing long-term cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways. In Rhodococcus opacus R7, this compound degradation involves the akb genes, which encode for a dioxygenase system . This system leads to the production of the corresponding dihydrodiol, an intermediate in the metabolic pathway .
Propiedades
IUPAC Name |
1,2-xylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQNGGLPUBDAKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10, Array | |
| Record name | O-XYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9182 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-XYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021807 | |
| Record name | o-Xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
O-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. (USCG, 1999), Liquid; Pellets or Large Crystals, Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor. | |
| Record name | O-XYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9182 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzene, 1,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | o-XYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | o-Xylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
289 to 293 °F at 760 mmHg (NTP, 1992), 144 °C, 292 °F | |
| Record name | O-XYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9182 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-XYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | o-Xylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
63 °F (NTP, 1992), 32 °C c.c., 90 °F | |
| Record name | O-XYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9182 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-XYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | o-Xylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NTP, 1992), Solubility in water: none, 0.02% | |
| Record name | O-XYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9182 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-XYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | o-Xylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.88 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.88, 0.88 | |
| Record name | O-XYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9182 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-XYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | o-Xylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.7 | |
| Record name | O-XYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9182 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-XYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
10 mmHg at 89.8 °F (NTP, 1992), Vapor pressure, kPa at 20 °C: 0.7, 7 mmHg | |
| Record name | O-XYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9182 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-XYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | o-Xylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
CAS RN |
95-47-6 | |
| Record name | O-XYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9182 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-Xylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Xylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-XYLENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60920 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | o-Xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.203 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-XYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2474E14QP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | o-XYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | o-Xylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/ZE256250.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-13 to -9 °F (NTP, 1992), -25 °C, -13 °F | |
| Record name | O-XYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9182 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-XYLENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | o-Xylene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of o-xylene?
A1: this compound has a molecular formula of C8H10 and a molecular weight of 106.16 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, spectroscopic techniques like 13C- and 1H-NMR, FT-IR, and UV-Vis absorption and photoluminescence (PL) spectroscopy have been used to characterize this compound and its derivatives. []
Q3: How does this compound perform as a solvent in organic photodetector fabrication?
A3: this compound has proven to be an effective, environmentally benign alternative to chlorinated solvents like chlorobenzene in processing organic photodetectors. Devices processed with this compound have demonstrated superior performance, achieving external quantum efficiencies of up to 70%. []
Q4: Is there evidence of this compound's compatibility with other materials?
A4: Research shows that this compound can be incorporated into organosilicon hybrid polymers, influencing their optical properties. [] This suggests its potential compatibility with a range of materials for specific applications.
Q5: What is the role of this compound in phthalic anhydride production?
A5: this compound is a crucial feedstock in the industrial production of phthalic anhydride, a vital precursor for various plastics, resins, and plasticizers. [] The reaction typically employs vanadia-titania catalysts and involves selective oxidation. []
Q6: How do different catalysts influence the oxidation of this compound?
A6: The catalytic oxidation of this compound to phthalic anhydride is significantly influenced by catalyst formulation and operating conditions. For instance, V2O5/TiO2 catalysts are known to be effective, and their performance can be further enhanced by optimizing parameters like temperature, pressure, and this compound loading. [] The use of conductive monolithic catalysts with aluminum honeycomb supports has shown promise in reducing temperature gradients and enabling operation at higher this compound feed concentrations compared to conventional catalysts. []
Q7: What insights into the this compound oxidation mechanism have been gained from using a Temporal Analysis of Products (TAP) reactor?
A7: TAP reactor studies have revealed that the selective oxidation of this compound over a V2O5/TiO2 (anatase) catalyst involves a multi-step process. This includes the formation of intermediates like o-tolualdehyde and phthalide. On the other hand, the non-selective oxidation pathway is primarily driven by the decarboxylation of a surface species, resulting in the formation of surface benzoate. []
Q8: Can this compound be used in the synthesis of other valuable chemicals?
A8: Yes, this compound serves as a starting material for synthesizing o-phthalaldehyde, a compound with applications in various fields. [] One method involves deep side-chain chlorination of this compound followed by reaction with urotropine in a controlled alcohol-water mixture. []
Q9: Have computational methods been employed to study this compound reactions?
A9: Density functional theory (DFT) calculations have been utilized to investigate the mechanism of atmospheric this compound oxidation initiated by hydroxyl radicals (OH). [] These studies provide valuable thermodynamic data for assessing ozone formation and potential secondary organic aerosol production from this compound photooxidation. []
Q10: How do structural modifications impact this compound's reactivity?
A10: Studies on the biodegradation of this compound and related compounds by Rhodococcus sp. strain DK17 highlight the impact of structural modifications on reactivity. While DK17 can degrade this compound, benzene, toluene, and ethylbenzene, mutant strains lacking specific enzymes exhibit altered substrate specificity. For instance, the DK180 mutant, deficient in a meta-cleavage dioxygenase, accumulates 3,4-dimethylcatechol from this compound and both 3- and 4-methylcatechol from toluene, indicating distinct initial oxidation pathways. []
Q11: What are the toxicological effects of this compound exposure in animal models?
A11: Research on marsh frogs (Rana ridibunda) demonstrated that exposure to the water-soluble fraction of crude oil (WSFO) containing this compound can have detrimental effects on growth and development. Subchronic exposure led to increased mortality and deformities in embryos, while chronic exposure resulted in reduced body weight, size, and developmental delays. Biochemical analysis of tadpole liver revealed elevated levels of lipid peroxidation markers (LHO and MDA) and decreased activity of antioxidant enzymes (SOD and CAT), indicating oxidative stress as a potential mechanism of toxicity. []
Q12: Are there specific biomarkers for assessing this compound exposure in humans?
A12: While specific mercapturic acids have been investigated as potential biomarkers for toluene and this compound exposure, studies indicate that their determination in urine after exposure is not sensitive enough for genotoxic monitoring. []
Q13: What are the potential health risks associated with occupational exposure to this compound?
A13: A study assessing BTEX (benzene, toluene, ethylbenzene, and xylene) exposure in worship places in Bangkok found that workers, particularly janitors, were exposed to elevated levels of this compound. [] While the non-carcinogenic risks from toluene, m,p-xylene, and this compound were low (HQs < 1), the lifetime cancer risks associated with benzene and ethylbenzene exposure exceeded acceptable criteria, highlighting the need for appropriate safety measures in such occupational settings. []
Q14: How effective is UV photolysis in enhancing the biodegradability of this compound?
A14: UV photolysis, utilizing both 254 nm and 185 nm wavelengths, has proven effective in degrading this compound, converting a significant portion (30-50%) into more biodegradable intermediates with comparable biodegradability to methyl ethyl ketone (MEK). [] This suggests that UV photolysis can be a valuable pretreatment step to enhance the bioremediation of this compound-contaminated air streams.
Q15: Can natural materials be used for this compound adsorption and removal from the environment?
A15: Research comparing the adsorption capacity of a Moroccan clay and γ-alumina for this compound removal demonstrated that while both materials effectively adsorb this compound at room temperature, the natural clay exhibits superior regeneration properties through thermal treatment. [] This highlights the potential of natural materials for cost-effective and environmentally friendly this compound removal from contaminated environments.
Q16: What are the environmental implications of ground rubber as a sorption media for this compound?
A16: Studies investigating ground rubber (derived from tires) as a potential sorption media for benzene and this compound removal from contaminated water have shown promising results. Batch tests revealed significant sorption capacities for both contaminants, with ground rubber exhibiting a 40% utilization rate in packed bed column tests. [] This suggests that ground rubber, a recycled material, holds potential for various environmental applications, including reactive barriers and "pump-and-treat" remediation strategies. []
Q17: How does the solubility of this compound in ionic liquids compare to that in traditional solvents?
A17: The mass fraction solubilities of benzene, toluene, and xylene isomers, including this compound, have been studied in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]). The results show that the solubility of this compound in [BMIM][BF4] is comparable to that of other aromatic hydrocarbons, indicating its potential use as a solvent in various chemical processes involving ionic liquids. []
Q18: What analytical techniques are commonly employed to analyze this compound?
A18: Gas chromatography coupled with mass spectrometry (GC/MS) is a widely used technique for identifying and quantifying this compound and its metabolites in various matrices, including environmental samples and biological fluids. [, ]
Q19: Are there viable alternatives to this compound in its various applications?
A19: The search for this compound substitutes is an ongoing endeavor driven by environmental and health concerns. Depending on the specific application, alternative solvents, catalysts, or starting materials with reduced toxicity and environmental impact are being explored. For instance, in organic photodetector fabrication, non-chlorinated solvents like this compound are already replacing harmful chlorinated alternatives. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














